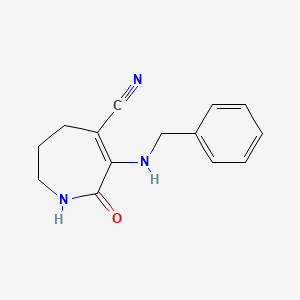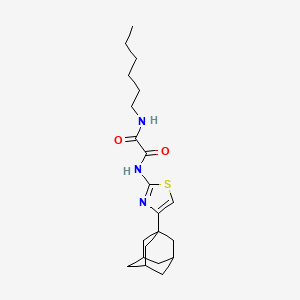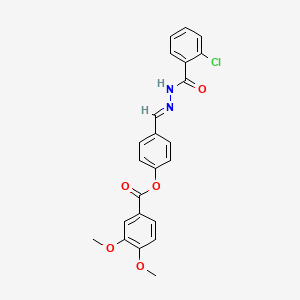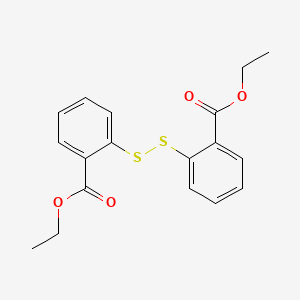
3-(benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following structural formula:
- It contains a tetrahydroazepine ring system, a benzylamino group, a cyano (carbonitrile) functional group, and a ketone (oxo) group.
- The compound’s systematic name is N-Benzyl-3-aminopropan-1-ol (CAS#: 4720-29-0).
- It is a colorless liquid with a boiling point of approximately 115°C at 0.7 mmHg .
3-(Benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile: C10H15NO
.Preparation Methods
-
The synthesis of this compound involves several steps:
Nitration: Start with ). Nitrate this compound to introduce a nitro group.
Reduction: Convert the nitro group to an amino group using a suitable reducing agent (e.g., hydrogenation).
Bromination: Introduce a bromine atom at the desired position (e.g., α to the amino group) using a brominating reagent.
Cyano Group Introduction: Finally, react the brominated intermediate with a cyanide source (e.g., potassium cyanide) to form the carbonitrile group.
-
Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., as a ligand for receptors).
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the preparation of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other tetrahydroazepines, benzylamines, and carbonitriles.
- Uniqueness: The combination of the benzylamino group, ketone, and carbonitrile functionalities sets it apart from related compounds.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
6-(benzylamino)-7-oxo-1,2,3,4-tetrahydroazepine-5-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-9-12-7-4-8-16-14(18)13(12)17-10-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-8,10H2,(H,16,18) |
InChI Key |
QOVKPUXINOFQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)NC1)NCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)




![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)


![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)



![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)
